molecular formula C10H28N2O12P4 B1329627 Phosphonic acid, [1,6-hexanediylbis[nitrilobis(methylene)]]tetrakis- CAS No. 23605-74-5

Phosphonic acid, [1,6-hexanediylbis[nitrilobis(methylene)]]tetrakis-

Cat. No.: B1329627
CAS No.: 23605-74-5
M. Wt: 492.23 g/mol
InChI Key: KIDJHPQACZGFTI-UHFFFAOYSA-N
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Description

Phosphonic acid, [1,6-hexanediylbis[nitrilobis(methylene)]]tetrakis- is a useful research compound. Its molecular formula is C10H28N2O12P4 and its molecular weight is 492.23 g/mol. The purity is usually 95%.
The exact mass of the compound Phosphonic acid, [1,6-hexanediylbis[nitrilobis(methylene)]]tetrakis- is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.03 m. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Phosphonic acid, [1,6-hexanediylbis[nitrilobis(methylene)]]tetrakis- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Phosphonic acid, [1,6-hexanediylbis[nitrilobis(methylene)]]tetrakis- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

[6-[bis(phosphonomethyl)amino]hexyl-(phosphonomethyl)amino]methylphosphonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H28N2O12P4/c13-25(14,15)7-11(8-26(16,17)18)5-3-1-2-4-6-12(9-27(19,20)21)10-28(22,23)24/h1-10H2,(H2,13,14,15)(H2,16,17,18)(H2,19,20,21)(H2,22,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIDJHPQACZGFTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCN(CP(=O)(O)O)CP(=O)(O)O)CCN(CP(=O)(O)O)CP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H28N2O12P4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9066916
Record name Phosphonic acid, [1,6-hexanediylbis[nitrilobis(methylene)]]tetrakis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9066916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

492.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23605-74-5
Record name Hexanediaminetetra(methylenephosphonic acid)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23605-74-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hexanediaminetetra(methylenephosphonic acid)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023605745
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phosphonic acid, P,P',P'',P'''-[1,6-hexanediylbis[nitrilobis(methylene)]]tetrakis-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Phosphonic acid, [1,6-hexanediylbis[nitrilobis(methylene)]]tetrakis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9066916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [hexane-1,6-diylbis[nitrilobis(methylene)]]tetrakisphosphonic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.041.604
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name HEXANEDIAMINETETRA(METHYLENEPHOSPHONIC ACID)
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8MUB34NVUI
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

ANone: HDTMP, along with other metal ions like Zn2+, forms stable organic-inorganic hybrid polymeric materials on the surface of carbon steel. These films act as a barrier against corrosive agents, effectively preventing corrosion. [, , ]

ANone: HDTMP acts as a crystal growth inhibitor, effectively preventing the formation of mineral scales like calcium sulfate (CaSO4), barium sulfate (BaSO4), and calcite (CaCO3). It achieves this by adsorbing onto the surface of the growing crystals, disrupting their growth and preventing further deposition. [, , , , ]

ANone: HDTMP has the molecular formula C10H28N2O12P4 and a molecular weight of 572.28 g/mol.

ANone: Yes, various spectroscopic techniques have been used to characterize HDTMP, including 31P NMR and FTIR. 31P NMR provides information about the phosphonate groups, while FTIR confirms the presence of specific functional groups like P-O and N-H. [, ]

ANone: Yes, the effectiveness of HDTMP as a corrosion inhibitor can be influenced by factors such as pH, temperature, and the presence of other ions in the surrounding environment. [, ]

ANone: Apart from its role in corrosion and scale prevention, HDTMP also finds applications in areas like water treatment, where it acts as a chelating agent for metal ions, preventing their precipitation and unwanted effects. []

ANone: While not as extensively studied for catalysis as other applications, research shows that a hybrid porous iron-phosphonate material synthesized using HDTMP exhibits excellent catalytic activity in the synthesis of benzimidazole derivatives. []

ANone: Yes, molecular dynamics simulations have been employed to understand the interaction of HDTMP with calcite surfaces, providing insights into its mechanism of action as a scale inhibitor. []

ANone: Studies comparing HDTMP with EDTMP (ethylenediamine-tetrakis(methylenephosphonic acid)) demonstrate that the inhibitory efficacy increases with a longer carbon backbone connecting the amino-bis(methylenephosphonate) moieties. This suggests that a larger molecular size and increased flexibility contribute to stronger interactions with crystal surfaces, leading to more effective inhibition. []

ANone: Research indicates that the presence of Zn2+ can significantly impact the inhibitory activity of HDTMP and EDTMP. The formation of complexes between Zn2+ and the phosphonates influences their interaction with the target crystals, leading to variations in their effectiveness as inhibitors. []

ANone: While the research provided doesn't delve into specific formulation strategies for HDTMP, it highlights the importance of considering factors like pH, temperature, and the presence of other ions when utilizing HDTMP in various applications. [, , ] Optimizing these factors is crucial for ensuring its efficacy and stability in different formulations and applications.

ANone: While the research provided doesn't directly address SHE regulations specific to HDTMP, it underscores the importance of responsible handling and usage of the compound. [] As with any chemical, it's crucial to consult and adhere to relevant safety data sheets and regulatory guidelines for the safe handling, storage, and disposal of HDTMP.

ANone: The provided research primarily focuses on HDTMP's applications in material science and environmental chemistry. Questions related to pharmacokinetics, pharmacodynamics, efficacy, toxicity, or other drug-related aspects fall outside the scope of these studies.

ANone: Yes, there are other phosphonate-based compounds, such as EDTMP, DTPMP, and PBTC, which exhibit similar properties and are used as alternatives to HDTMP. The choice of the most suitable compound depends on the specific application and desired properties. [, , ]

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